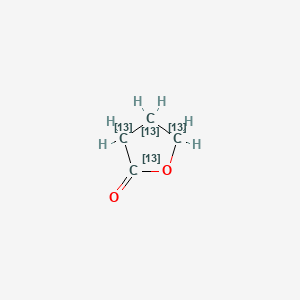

gamma-Butyrolactone-13C4

Descripción general

Descripción

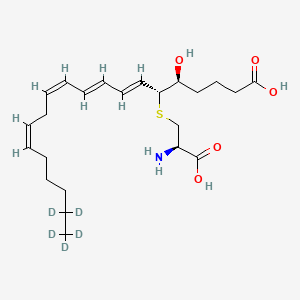

Gamma-Butyrolactone (GBL) is a furan compound with a carbonyl group, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .

Synthesis Analysis

Synthetic methods for γ-butyrolactones have received significant attention due to their broad spectrum of biological and pharmacological activities . Recent advances in the construction of γ-butyrolactone have been classified based on the bond formation in γ-butyrolactone . The most universal synthetic method for γ-butyrolactone is intramolecular esterification .Molecular Structure Analysis

Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2 . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .Chemical Reactions Analysis

The construction of γ-butyrolactone has been classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Physical And Chemical Properties Analysis

GBL is a colorless liquid free of suspended matter . It is miscible with water and hydrocarbons . It is a strong mucous membrane irritant, as well as a mild skin irritant .Aplicaciones Científicas De Investigación

Pharmacological Activities

Gamma-Butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . It has a broad spectrum of biological and pharmacological activities . Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .

Cytotoxic Activities

Diverse natural and synthetic butyrolactones have been evaluated for their cytotoxic activities against various cancer cell lines .

Synthesis of Chiral γ-Butyrolactones

Chiral γ-butyrolactones are synthetically valuable building blocks of diverse natural products and therapeutic substances . A protocol has been developed for the synthesis of various chiral γ-butyrolactones, which provides an efficient and practical approach with excellent results .

Construction of γ-Butyrolactone

Recent advances have occurred in the construction of γ-butyrolactone classified based on the bond formation in γ-butyrolactone . This includes the formation of various bonds such as C5-O1 bond, C4-C5 and C2-O1 bonds, C3-C4 and C2-O1 bonds, C3-C4 and C5-O1 bonds, C2-C3 and C2-O1 bonds, C3-C4 bond, and C2-O1 bond .

Asymmetric Hydrogenation of γ-Butenolides and γ-Hydroxybutenolides

A Rh/ZhaoPhos-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides has been developed, providing a straightforward method of approaching chiral γ-butyrolactones with excellent catalytic results .

Biorefinery Compound

Gamma-butyrolactone (GBL) is a prominent biorefinery compound due to its versatility . It is a non-toxic solvent and a chemical precursor applicable in various industries .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

With increased environmental concerns and the rising demands for sustainable polymers, studies on ring-opening polymerization (ROP) of cyclic esters have been developed . Gamma-butyrolactone, a renewable monomer derived from succinic acid, could be an alternative for the chemical synthesis of the biopolyester poly (γ-butyrolactone), a structural equivalent of poly (4-hydroxybutyrate), which is obtained from a bacterial fermentation process .

Propiedades

IUPAC Name |

(2,3,4,5-13C4)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745818 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71309290 | |

CAS RN |

848486-92-0 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848486-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

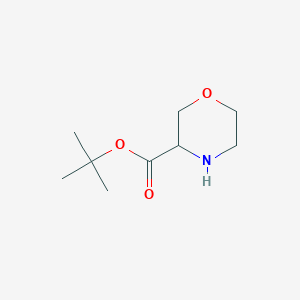

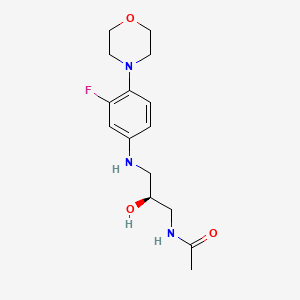

Synthesis routes and methods I

Procedure details

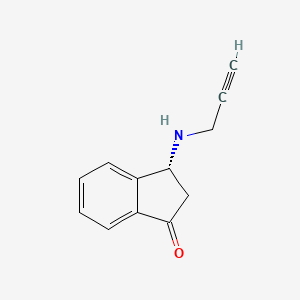

Synthesis routes and methods II

Procedure details

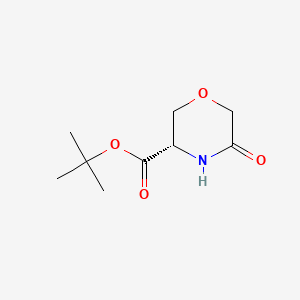

Synthesis routes and methods III

Procedure details

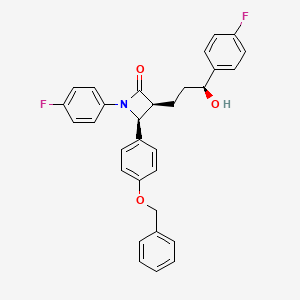

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.